1-(4-Methylpyrimidin-2-yl)butan-1-amine

CAS No.:

Cat. No.: VC17856172

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3 |

|---|---|

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 1-(4-methylpyrimidin-2-yl)butan-1-amine |

| Standard InChI | InChI=1S/C9H15N3/c1-3-4-8(10)9-11-6-5-7(2)12-9/h5-6,8H,3-4,10H2,1-2H3 |

| Standard InChI Key | RWUNDOYEQILMLN-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C1=NC=CC(=N1)C)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

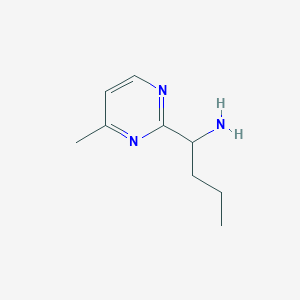

The systematic name for this compound, 1-(4-methylpyrimidin-2-yl)butan-1-amine, reflects its structure: a butan-1-amine group bonded to the second position of a 4-methylpyrimidine ring. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is substituted with a methyl group at position 4, while the primary amine group extends from the butyl chain at position 2 (Figure 1).

Table 1: Key Identifiers of 1-(4-Methylpyrimidin-2-yl)butan-1-amine

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-Methylpyrimidin-2-yl)butan-1-amine |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| InChI Key | RWUNDOYEQILMLN-UHFFFAOYNA-N |

| Canonical SMILES | CCC(C1=NC(=NC=C1)C)N |

Structural Characterization

The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The pyrimidine ring’s aromatic protons resonate in the δ 6.5–8.5 ppm range in ¹H NMR, while the methyl group at position 4 appears as a singlet near δ 2.3 ppm . The butylamine chain exhibits characteristic peaks for methylene (δ 1.2–1.6 ppm) and the amine proton (δ 1.8–2.2 ppm). High-resolution MS data typically show a molecular ion peak at m/z 165.24 [M+H]⁺ .

Synthesis and Manufacturing

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Cyclocondensation | Guanidine + β-keto ester |

| 2 | Alkylation | Butyl bromide, base |

| 3 | Reduction | LiAlH₄ or catalytic hydrogenation |

Such methods align with strategies used for structurally related compounds, such as 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, where cyclocondensation and functional group transformations are employed .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the pyrimidine ring’s aromaticity and the amine’s basicity. It is likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) and moderately soluble in water at acidic pH due to protonation of the amine group. Experimental data on melting point, boiling point, and partition coefficient (logP) remain unreported, though computational estimates suggest a logP of ~1.2, indicating moderate lipophilicity .

Spectroscopic Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume